molecular formula C8H12N4OS B2960292 2,2-dimethyl-N-(1,3,4-thiadiazol-2-yl)azetidine-1-carboxamide CAS No. 1376282-05-1

2,2-dimethyl-N-(1,3,4-thiadiazol-2-yl)azetidine-1-carboxamide

Cat. No. B2960292
CAS RN: 1376282-05-1
M. Wt: 212.27
InChI Key: QLTVHUVZTYCCNJ-UHFFFAOYSA-N
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Description

The compound “2,2-dimethyl-N-(1,3,4-thiadiazol-2-yl)azetidine-1-carboxamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives are known to have a wide range of therapeutic activities .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were fully characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives can be established based on their spectral data, elemental analyses, and alternative synthetic routes .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can be determined using various analytical techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .

Scientific Research Applications

Anticancer Activity

A study focused on the synthesis of novel compounds containing thiadiazole scaffolds, which are known for their significant biological properties. The research involved a facile synthesis of Schiff’s bases integrating thiadiazole and benzamide groups. These compounds were evaluated for their anticancer activity against various human cancer cell lines, including melanoma (SK-MEL-2), leukemia (HL-60), cervical cancer (HeLa), and breast cancer (MCF-7), alongside a normal breast epithelial cell line (MCF-10A). The evaluation utilized the MTT assay method, revealing that most synthesized compounds exhibited promising anticancer activity, with GI50 values comparable to the standard drug Adriamycin. Specific compounds were identified as particularly potent anticancer agents, and a molecular docking study was performed to predict their mechanism of action. The computational study aimed to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, suggesting good oral drug-like behavior for these compounds (Tiwari et al., 2017).

Synthetic Methodologies

The research also explored innovative synthetic methodologies involving thioamides, a class of compounds related to 2,2-dimethyl-N-(1,3,4-thiadiazol-2-yl)azetidine-1-carboxamide. One study reported the oxidative dimerization of thioamides using hypervalent iodine(V)-containing reagents, particularly o-iodoxybenzoic acid (IBX), in the presence of tetraethylammonium bromide (TEAB). This process efficiently generated 3,5-disubstituted 1,2,4-thiadiazoles with excellent yields, showcasing a valuable method for constructing thiadiazole frameworks in various chemical entities (Patil et al., 2009).

Mechanism of Action

1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells .

Future Directions

1,3,4-thiadiazole derivatives have shown significant therapeutic potential, including antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial activities . Therefore, future research could focus on exploring these properties further and developing new therapeutic agents based on these compounds.

properties

IUPAC Name

2,2-dimethyl-N-(1,3,4-thiadiazol-2-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4OS/c1-8(2)3-4-12(8)7(13)10-6-11-9-5-14-6/h5H,3-4H2,1-2H3,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTVHUVZTYCCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1C(=O)NC2=NN=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyl-N-(1,3,4-thiadiazol-2-yl)azetidine-1-carboxamide

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